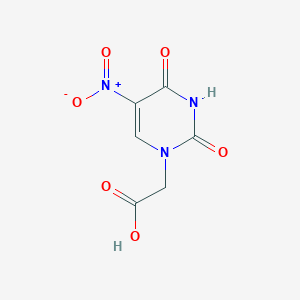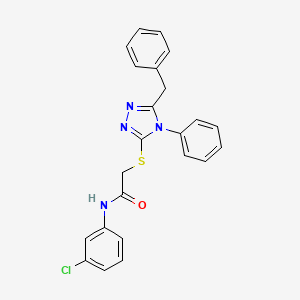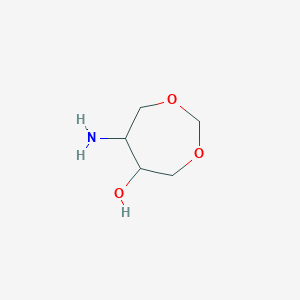
6-Amino-1,3-dioxepan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1,3-dioxepan-5-ol is a chemical compound with the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol . It is characterized by the presence of an amino group and a dioxepan ring, which makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dioxepan-5-ol can be achieved through various methods. One common approach involves the reaction of appropriate starting materials under controlled conditions. For instance, a high-performance liquid chromatographic method has been described for the determination of 6-amino-2,2-dimethyl-1,3-dioxepan-5-ol using Spherisorb ODS II stationary phase and mobile phase 30:70 (v/v) methanol: aqueous 1-octane sulfonic acid .
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,3-dioxepan-5-ol undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-Amino-1,3-dioxepan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-1,3-dioxepan-5-ol involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The dioxepan ring structure also plays a crucial role in its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol: A similar compound with a dimethyl substitution, which affects its chemical properties and reactivity.
6-Amino-1,3-dioxepan-5-ol oxalate: Another derivative with different solubility and stability characteristics.
Uniqueness
This compound is unique due to its specific ring structure and the presence of an amino group, which provides versatility in various chemical reactions and applications. Its ability to undergo multiple types of reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
6-amino-1,3-dioxepan-5-ol |
InChI |
InChI=1S/C5H11NO3/c6-4-1-8-3-9-2-5(4)7/h4-5,7H,1-3,6H2 |
InChI Key |
AGNSCOWWQUDEGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(COCO1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


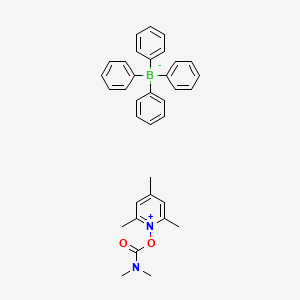
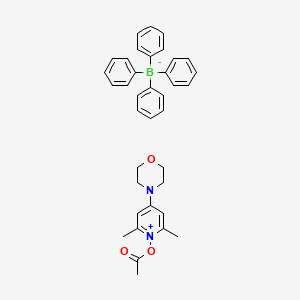

![7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride](/img/structure/B11770550.png)

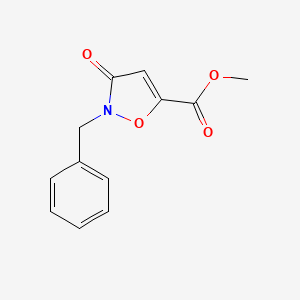
![4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine](/img/structure/B11770566.png)
![6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11770568.png)
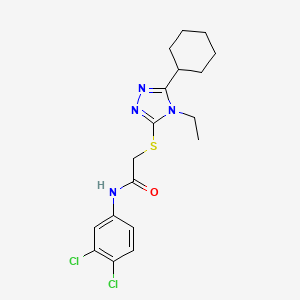
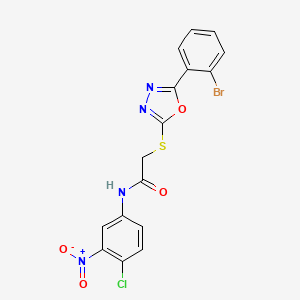
![N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11770576.png)

